N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Cyano Group: This step often involves a nucleophilic substitution reaction where a cyano group is introduced to the thiophene ring.
Formation of the Pyrazole Ring: This can be done through a condensation reaction involving a hydrazine derivative and a suitable diketone.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiophene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
- N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
Uniqueness
This compound is unique due to its combination of functional groups and rings, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Properties
Molecular Formula |
C21H22N4OS |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-3-cyano-5-methylthiophen-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4OS/c1-5-13(2)15-6-8-16(9-7-15)19-14(3)27-21(17(19)12-22)24-20(26)18-10-11-23-25(18)4/h6-11,13H,5H2,1-4H3,(H,24,26) |
InChI Key |
JJXNYXMBEHHMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NN3C)C |
Origin of Product |
United States |
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